molecular formula C13H15N3O3 B2920924 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-ylmethyl)pyrrolidin-2-one CAS No. 1172270-33-5

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-ylmethyl)pyrrolidin-2-one

Cat. No.: B2920924
CAS No.: 1172270-33-5
M. Wt: 261.281
InChI Key: PAAHRMWIZYEGOH-UHFFFAOYSA-N
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Description

This compound features a pyrrolidin-2-one core substituted with a 3-ethyl-1,2,4-oxadiazole moiety at the 4-position and a furan-2-ylmethyl group at the 1-position. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and bioisosteric properties, often used in medicinal chemistry to mimic ester or amide functionalities . The ethyl group on the oxadiazole likely enhances lipophilicity, while the furan moiety may contribute to π-π interactions in biological systems. Though direct pharmacological data for this compound is absent in available literature, its structural analogs are explored as intermediates in drug synthesis and bioactive molecules .

Properties

IUPAC Name

4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-ylmethyl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-2-11-14-13(19-15-11)9-6-12(17)16(7-9)8-10-4-3-5-18-10/h3-5,9H,2,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAHRMWIZYEGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2CC(=O)N(C2)CC3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-ylmethyl)pyrrolidin-2-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its antibacterial, antifungal, and anticancer properties, as well as its structure-activity relationships (SAR).

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₃H₁₅N₃O₃
  • Molecular Weight : 261.28 g/mol
  • CAS Number : 1172270-33-5

Antibacterial Activity

Research indicates that derivatives of pyrrolidine, including compounds similar to this compound, exhibit notable antibacterial properties.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated varying MIC values against different bacterial strains. For instance, pyrrolidine derivatives have shown MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .
  • Mechanism of Action : The activity is believed to be influenced by the presence of electron-donating and electron-withdrawing groups on the pyrrolidine ring, which enhance the compound's interaction with bacterial cell membranes .

Antifungal Activity

The antifungal properties of the compound were also evaluated in various studies.

Observations:

  • Compounds structurally related to this compound exhibited antifungal activity with MIC values ranging from 16.69 to 78.23 µM against Candida albicans and Fusarium oxysporum .
  • The structure of the oxadiazole moiety appears critical for enhancing antifungal efficacy, suggesting that modifications to this part of the molecule could yield even more potent derivatives .

Anticancer Activity

Emerging research highlights the potential anticancer effects of this compound.

Research Insights:

  • In vitro studies have indicated that similar oxadiazole derivatives can suppress keratinocyte hyperproliferation effectively, with IC50 values in the submicromolar range . This suggests that compounds like this compound may have applications in cancer therapy.
  • Structure–activity relationship studies indicate that specific substituents on the oxadiazole ring significantly influence anticancer activity, pointing towards a need for further exploration in this area .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound.

Substituent Type Effect on Activity
Electron-donating groupsEnhance antibacterial activity
Electron-withdrawing groupsImprove antifungal and anticancer activities

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural and Functional Properties

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Activities Source
Target Compound : 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-ylmethyl)pyrrolidin-2-one Pyrrolidin-2-one - 3-Ethyl-1,2,4-oxadiazole
- Furan-2-ylmethyl
Not explicitly reported No direct activity data; inferred intermediate use
1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one Pyrrolidin-2-one - 5-Thioxo-4,5-dihydro-1,3,4-oxadiazole
- 5-Chloro-2-hydroxyphenyl
Not reported 1.5× higher antioxidant activity than ascorbic acid (DPPH assay)
1-(Furan-2-ylmethyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one Pyrrolidin-2-one - 3-(o-Tolyl)-1,2,4-oxadiazole
- Furan-2-ylmethyl
323.35 No activity data; marketed as a pharmaceutical intermediate
1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid Pyridine-imidazole - 3-Ethyl-1,2,4-oxadiazole
- Imidazole-4-carboxylic acid
285.26 No activity data; potential kinase inhibitor scaffold

Key Observations:

Substituent Effects on Bioactivity: The thioxo-oxadiazole derivative (Table 1, Row 2) exhibits enhanced antioxidant activity (1.5× ascorbic acid), likely due to the electron-withdrawing thioxo group stabilizing radical intermediates . In contrast, the target compound’s ethyl group (electron-donating) may reduce such activity, though this remains speculative without direct testing. Aromatic vs.

Core Structure Diversity :

  • The pyridine-imidazole analog (Table 1, Row 4) demonstrates how varying the core from pyrrolidin-2-one to a fused aromatic system impacts molecular weight and putative applications (e.g., kinase inhibition vs. antioxidant activity) .

Functional Group Implications :

  • The furan-2-ylmethyl group is conserved in the target compound and Row 3 analog, suggesting its role in solubility or receptor interaction.

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